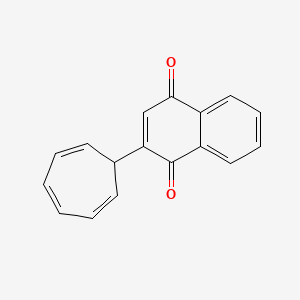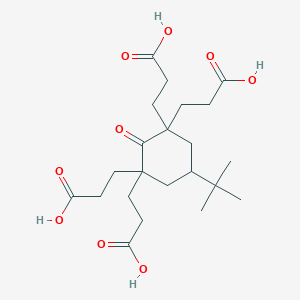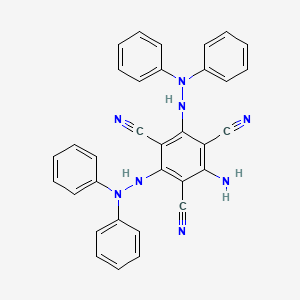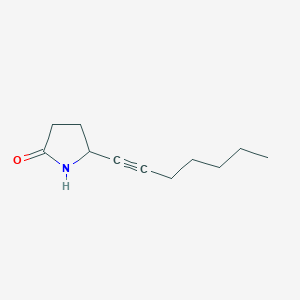![molecular formula C15H20O2S2 B14589596 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- CAS No. 61541-65-9](/img/structure/B14589596.png)
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones It features a pentanone backbone with a bis(methylthio)methylene group and a 4-methoxyphenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- typically involves the reaction of 1-pentanone with bis(methylthio)methylene and 4-methoxyphenyl reagents under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylthio)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-phenyl-
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-chlorophenyl)-
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-nitrophenyl)-
Uniqueness
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
61541-65-9 |
|---|---|
Molekularformel |
C15H20O2S2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methylidene]-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C15H20O2S2/c1-5-6-13(15(18-3)19-4)14(16)11-7-9-12(17-2)10-8-11/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
YJCXZLBTUBEJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)

![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)


![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)


![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)

